molecular formula C22H26N6O B2713905 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide CAS No. 2310126-73-7

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide

Cat. No. B2713905
CAS RN: 2310126-73-7
M. Wt: 390.491
InChI Key: MXCDUJXMDWFVKP-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyl)acetamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .

Scientific Research Applications

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors with potential as antiasthma agents. Their synthesis involves reacting arylamidines with specific reagents to eventually form triazolopyrimidines, which show promising activity in preliminary pharmacological and toxicological studies (Medwid et al., 1990).

Insecticidal Assessment

New heterocycles incorporating thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The study demonstrates the potential use of such compounds in agricultural applications to protect crops from pest damage (Fadda et al., 2017).

Antimicrobial Activity

Thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activity, showcasing the potential of heterocyclic compounds in developing new antimicrobial agents. These findings highlight the importance of structural diversity in the quest for more effective and novel antimicrobials (Bhuiyan et al., 2006).

Antitumor Agents

Pyridotriazolopyrimidines have been synthesized and evaluated for their antitumor activity against cancer cell lines, such as MCF-7 and HepG2. This research illustrates the therapeutic potential of triazolopyrimidine derivatives in cancer treatment, providing a basis for further development of antitumor medications (Abdallah et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, as well as optimization of its synthesis process. Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to better understand its drug-like properties .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-5-3-6-16(11-15)12-21(29)26(2)18-13-27(14-18)20-10-9-19-23-24-22(28(19)25-20)17-7-4-8-17/h3,5-6,9-11,17-18H,4,7-8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDUJXMDWFVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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